5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 434297-65-1
VCID: VC21530395
InChI: InChI=1S/C18H16ClNO5/c1-24-15-6-3-10(7-16(15)25-2)14(21)9-18(23)12-8-11(19)4-5-13(12)20-17(18)22/h3-8,23H,9H2,1-2H3,(H,20,22)
SMILES: COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)OC
Molecular Formula: C18H16ClNO5
Molecular Weight: 361.8g/mol

5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

CAS No.: 434297-65-1

Cat. No.: VC21530395

Molecular Formula: C18H16ClNO5

Molecular Weight: 361.8g/mol

* For research use only. Not for human or veterinary use.

5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one - 434297-65-1

Specification

CAS No. 434297-65-1
Molecular Formula C18H16ClNO5
Molecular Weight 361.8g/mol
IUPAC Name 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one
Standard InChI InChI=1S/C18H16ClNO5/c1-24-15-6-3-10(7-16(15)25-2)14(21)9-18(23)12-8-11(19)4-5-13(12)20-17(18)22/h3-8,23H,9H2,1-2H3,(H,20,22)
Standard InChI Key QRFHVTBWXVQQSH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one features a complex structure that can be deconstructed into several key components for analysis. The backbone of the molecule consists of a 5-chloro-substituted indolinone core (5-chloro-1,3-dihydro-2H-indol-2-one) with a hydroxyl group at position 3. This core is connected via a 2-oxoethyl linker (a ketone-containing two-carbon chain) to a 3,4-dimethoxyphenyl group. The presence of the 3,4-dimethoxy substitution pattern on the phenyl ring is particularly significant as it distinguishes this compound from similar analogs that have different substitution patterns.

The indolinone core contains an amide functionality that is part of the five-membered ring fused to the benzene ring. This structural feature is common in many bioactive compounds and likely contributes significantly to any potential biological activity. The tertiary alcohol at position 3 creates a sterically hindered environment and serves as a potential hydrogen bond donor and acceptor in molecular interactions .

The 3,4-dimethoxy substitution pattern on the phenyl ring is noteworthy as this arrangement is found in many natural products and pharmaceutically active compounds. This particular substitution pattern can influence electron density distribution across the aromatic ring, potentially affecting the compound's interactions with biological targets .

Molecular Properties

Based on structural analysis and comparison with closely related compounds, the following properties can be established or estimated for 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one:

PropertyValueBasis for Estimation
Molecular FormulaC18H16ClNO5Structural analysis and comparison with analogs
Molecular Weight361.78 g/molCalculated from molecular formula (comparable to the 2,4-dimethoxy analog)
Hydrogen Bond Donors2 (NH, OH)Structural analysis
Hydrogen Bond Acceptors6 (C=O × 2, OH, OCH3 × 2, N)Structural analysis
Rotatable Bonds5Structural analysis
Functional GroupsIndolinone, tertiary alcohol, ketone, methoxy (×2), chloroStructural analysis

The compound contains multiple functional groups that contribute to its physicochemical properties and potential biochemical interactions. The indolinone lactam provides both hydrogen bond donor (NH) and acceptor (C=O) capabilities. The hydroxyl group at position 3 serves as both a hydrogen bond donor and acceptor, while the ketone in the linker and the two methoxy groups on the phenyl ring function as hydrogen bond acceptors .

Compared to its structural analogs, the target compound would likely demonstrate intermediate lipophilicity—less lipophilic than the isopropyl-substituted analog (which has an additional carbon chain) but potentially more lipophilic than the single methoxy-substituted analog. This balance of lipophilicity could influence the compound's membrane permeability and distribution in biological systems .

Comparison with Structural Analogs

The available literature provides information on several structural analogs that share the 5-chloro-3-hydroxy-indolinone core but differ in their aromatic substituents. A comparative analysis reveals important structural relationships:

CompoundPhenyl SubstitutionMolecular FormulaMolecular Weight (g/mol)CAS Number
Target compound3,4-dimethoxyC18H16ClNO5361.78-
Analog 12-methoxyC17H14ClNO4331.7442640-13-3
Analog 24-isopropylC19H18ClNO3343.8442573-45-7
Analog 32,4-dimethoxyC18H16ClNO5361.78442639-92-1

The structural differences among these compounds, particularly in the substitution pattern on the phenyl ring, would likely influence their three-dimensional conformation, electronic properties, and biological activities. The 3,4-dimethoxy pattern of the target compound creates a unique electronic distribution compared to other substitution patterns, potentially conferring specific recognition properties in biological systems .

Synthesis and Chemical Reactivity

Chemical Reactivity and Stability

Based on its structural features, 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one would likely exhibit several characteristic reactivity patterns:

The tertiary alcohol at position 3 is likely resistant to oxidation due to steric hindrance but may participate in dehydration reactions under acidic conditions. The indolinone NH group could potentially undergo N-alkylation or N-acylation reactions with suitable electrophiles. The ketone functionality in the 2-oxoethyl linker would be susceptible to nucleophilic addition reactions and could participate in condensation reactions with appropriate nucleophiles .

The 3,4-dimethoxy groups on the phenyl ring could potentially undergo demethylation under strong Lewis acidic conditions, leading to phenolic products. The aromatic rings provide sites for potential electrophilic aromatic substitution reactions, although the existing substituents would direct these reactions to specific positions .

Regarding stability, the compound would likely be sensitive to strongly acidic or basic conditions that could affect the tertiary alcohol or promote hydrolysis of the amide bond in the indolinone core. Storage recommendations would typically include protection from light, moisture, and oxidizing agents to prevent degradation .

Research Status and Future Directions

Current Research Landscape

The available literature provides limited specific information about research directly involving 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. The compound appears to be commercially available from RR Scientific, suggesting it has been synthesized and may be used in research contexts .

Research on structurally related compounds provides some context. Analogs with different substitution patterns on the phenyl ring have been documented in chemical databases like PubChem and assigned unique identifiers. For example, the 2-methoxy analog has been assigned the ChEMBL ID CHEMBL4545676, suggesting it may have been included in biological screening libraries or assays .

The presence of these compounds in chemical databases and commercial catalogs indicates scientific interest in this class of molecules, possibly for research purposes including drug discovery, as synthetic intermediates, or as molecular probes for investigating biological systems .

Research Gaps and Opportunities

Several significant research gaps exist regarding 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, presenting opportunities for future investigation:

Synthetic methodology represents an immediate research opportunity. Developing efficient, optimized synthetic routes for this specific compound would facilitate further studies. Comprehensive physical and spectroscopic characterization (NMR, IR, MS, X-ray crystallography) would provide valuable data currently lacking in the literature .

Biological activity profiling through high-throughput screening against diverse targets would help identify potential activities. If bioactivity is discovered, mechanistic studies to elucidate the molecular basis of such activity would be valuable. Structure-activity relationship studies comparing the effects of different substitution patterns on the phenyl ring could provide insights into the importance of the 3,4-dimethoxy arrangement .

Computational studies, including molecular modeling and docking simulations with potential protein targets, could guide experimental work by predicting likely binding modes and interactions. For compounds demonstrating promising bioactivity, pharmacokinetic and toxicological studies would be essential to assess their potential for further development .

Practical Applications and Future Prospects

The unique structural features of 5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one suggest several potential practical applications beyond traditional therapeutic uses:

As a chemical probe or tool compound, it could be used to investigate specific biological pathways or protein targets, particularly if selective activity is identified. In medicinal chemistry, it could serve as a lead compound or structural template for developing novel therapeutics with optimized properties .

In material science, compounds with this structural framework might find applications in specialized materials, particularly if interesting photophysical or electrochemical properties are discovered. The compound might also serve as an intermediate or building block for the synthesis of more complex molecules with specific functional properties .

Future research directions might include developing structural derivatives with enhanced properties, exploring potential applications in emerging therapeutic areas, and investigating possible synergistic effects when combined with other bioactive compounds .

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